tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate
Description
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)12(17)10-7-5-4-6-8-10/h4-8,11-12,16-17H,9H2,1-3H3,(H,15,18)/t11-,12+/m0/s1 |
InChI Key |
WEIHMMMBXBQYNT-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)[C@@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chiral intermediate. One common method includes the use of a chiral epoxide, which undergoes ring-opening with tert-butyl carbamate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Oxidation
The hydroxyl groups in the compound can be oxidized to ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. These reactions typically occur in dichloromethane under ambient conditions.
Key Example :
-
Reagent : PCC
-
Conditions : Room temperature, dichloromethane
-
Product : Ketones or aldehydes
Reduction
The compound can be reduced to form alcohols or amines using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reductions are often carried out in ethanol or tetrahydrofuran (THF) under reflux conditions.
Key Example :
-
Reagent : LiAlH₄
-
Conditions : Reflux in THF
-
Product : Alcohols or amines
Substitution
The hydroxyl groups may undergo nucleophilic substitution with reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl₂), often in the presence of pyridine. This generates tosylates or chlorides, which can act as intermediates for further functionalization.
Key Example :
-
Reagent : TsCl
-
Conditions : Pyridine, dichloromethane, room temperature
-
Product : Tosylates or chlorides
Hydrolysis
The carbamate group undergoes enzymatic hydrolysis in biological systems, catalyzed by esterases or amidases. This releases active amines or alcohols, which can interact with molecular targets such as enzymes or receptors.
Key Example :
-
Mechanism : Enzymatic cleavage of the carbamate bond
-
Product : Active amines or alcohols
Reduction Reactions with DIBAL-H
In studies involving structurally related carbamates, reductions using diisobutylaluminum hydride (DIBAL-H) under cryogenic conditions (-78°C) have been employed. For example, tert-butyl (S)-(1-oxo-3-phenylpropan-2-yl)carbamate (1a) was synthesized via DIBAL-H reduction in dichloromethane, yielding products with high purity (e.g., 62% yield for compound 1e) . These conditions highlight the compound’s compatibility with selective reducing agents.
Enzymatic Hydrolysis
The bioactivity of the compound is influenced by its hydrolytic cleavage in vivo. For instance, hydrolysis by esterases releases active amines or alcohols, which are critical for therapeutic applications. This mechanism underscores its potential as a prodrug in medicinal chemistry.
Stability and Solubility
The compound exhibits stability under standard laboratory conditions but is more soluble in organic solvents due to its hydrophobic tert-butyl group. This property facilitates its use in organic synthesis while limiting aqueous-phase reactivity.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is used as a chiral building block for the synthesis of complex molecules. Its chiral centers make it valuable for the preparation of enantiomerically pure compounds .
Biology
In biological research, this compound can be used as a protecting group for amines and alcohols, facilitating the synthesis of peptides and other biomolecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals, where its stability and reactivity are advantageous .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate involves the hydrolysis of the carbamate group to release the active amine or alcohol. This hydrolysis can be catalyzed by enzymes such as esterases or amidases in biological systems. The released active compound can then interact with its molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl ((1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate
- Synonyms: N-(tert-Butoxycarbonyl)-(1R,2S)-norephedrine
- CAS Number : 113322-99-9
- Molecular Formula: C₁₄H₂₁NO₃
- Molecular Weight : 251.32 g/mol
Structural Features :
The compound contains a phenyl group, a 1,3-diol moiety, and a tert-butyl carbamate protecting group. The (1R,2S) stereochemistry is critical for its role as an intermediate in synthesizing Cathine Hydrochloride, a sympathomimetic amine .
Applications: Primarily used in pharmaceutical synthesis, this compound facilitates the production of Cathine Hydrochloride (a metabolite of cathinone) through controlled deprotection and functionalization steps.
Comparison with Structural Analogs
tert-Butyl Carbamates with Cyclic Backbones
Key Differences :
- Backbone Complexity : The target compound’s linear propan-2-yl chain contrasts with cyclic (cyclopentyl, azabicyclo) backbones in analogs. Cyclic systems enhance rigidity, influencing binding affinity in drug candidates .
- Hydroxyl Group Positioning : The 1,3-diol in the target compound provides two hydrogen-bonding sites, whereas analogs like PB07473 () have a single hydroxyl, reducing polarity .
Brominated and Aromatic Derivatives
Key Differences :
- Substituent Effects : Bromine in analogs (e.g., 20b) introduces electrophilic reactivity, enabling cross-coupling reactions absent in the target compound. The alkoxy chains (e.g., 20c) enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
- Biological Activity : Unlike the target’s role as a synthetic intermediate, these derivatives exhibit agonist activity at GPR88, highlighting the impact of halogen and alkoxy groups on receptor interaction .
Boron-Containing and Bicyclic Analogs
Key Differences :
- Boron Integration : The boratricyclo analog () leverages boron’s Lewis acidity for catalytic or inhibitory roles, diverging from the target’s passive protective function .
- Structural Rigidity : Bicyclo frameworks (e.g., bicyclo[2.2.2]octane) enforce specific conformations, useful in designing enzyme inhibitors or catalysts .
Biological Activity
tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate is a chiral carbamate compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H21NO4
- Molecular Weight : 267.32 g/mol
- CAS Number : 1824344-49-1
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a chiral center with hydroxyl and phenyl groups. This unique structure allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to the hydrolysis of the carbamate group. This reaction can be catalyzed by enzymes such as esterases, leading to the release of active amines or alcohols that may interact with various molecular targets.
Potential Therapeutic Applications
Research indicates that this compound may function as a prodrug , where the hydrolysis product exhibits enhanced bioactivity. Potential therapeutic applications include:
- Anti-inflammatory effects : The compound may modulate inflammatory pathways by interacting with receptors involved in cytokine production.
- Neuroprotective properties : Preliminary studies suggest that it could protect neuronal cells from damage induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer’s disease .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and their implications:
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited protective effects against Aβ-induced toxicity in astrocytes. These compounds reduced the production of pro-inflammatory cytokines like TNFα and IL-6, thereby mitigating neuronal cell death .
- Enzyme Interaction Studies : Research into the interaction of carbamates with esterases revealed that the hydrolysis process is crucial for their biological activity. The release of active components from the carbamate group allows for binding to various enzymes and receptors, influencing metabolic pathways.
- Synthesis and Characterization : The synthesis of this compound typically involves the reaction of tert-butyl carbamate with chiral intermediates, often using organic solvents under controlled conditions. This method ensures high yields and purity necessary for biological testing .
Comparative Analysis with Similar Compounds
The following table summarizes key properties of structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| tert-butyl((2R,3R)-2-(6-aminohexanamido)-4,5-dihydroxy...carbamate | C17H33N3O7 | 391.5 g/mol |
| tert-butyl((2S)-N-(3,4-dichlorophenyl)-4-hydroxy...carbamate | C16H18Cl2N2O4 | 363.24 g/mol |
| tert-butyl((1S)-1-hydroxy...isobutylamino)-3-phenylpropan...carbamate | C19H32N2O3 | 336.469 g/mol |
This comparison highlights the diversity in molecular structures and potential biological activities among related compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate in an academic laboratory?
- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, asymmetric Mannich reactions (as described for related carbamates) can be adapted using (1R,2S)-norephedrine derivatives as chiral precursors. Reaction conditions (e.g., anhydrous acetonitrile, argon atmosphere) and purification via preparative chromatography are critical for yield and enantiomeric purity .
- Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Boc-protection of (1R,2S)-norephedrine | 68% | |
| 2 | Diastereomeric resolution via HPLC | 43–80% |
Q. What safety protocols should be followed when handling this compound?
- Handling : Use PPE (gloves, lab coat, goggles) and ensure adequate ventilation. While no acute toxicity is reported, incomplete combustion may release toxic gases (e.g., CO, NOx) .
- Waste Disposal : Classify as special waste; consult licensed disposal services in compliance with local regulations .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR : Key signals include δ 1.4 ppm (tert-butyl), δ 5.2 ppm (carbamate NH), and δ 7.3–7.5 ppm (aromatic protons) .
- HRMS : Confirm molecular ion [M+Na]+ at m/z 251.32 (C₁₄H₂₁NO₃) .
- X-ray Crystallography : Use SHELX software for structural refinement .
Q. What are its primary research applications?
- Medicinal Chemistry : Intermediate for serotonin 5-HT2C receptor modulators (e.g., compound 14–18 in ) .
- Pharmaceutical Synthesis : Precursor for cathinone derivatives and NK1 receptor antagonists .
Advanced Research Questions
Q. How can stereochemical challenges in its synthesis be addressed?
- Chiral Resolution : Use chiral HPLC with columns like Chiralpak AD-H (hexane:isopropanol 90:10) to separate diastereomers .
- Asymmetric Catalysis : Proline-derived organocatalysts can induce enantioselectivity in Mannich-type reactions (>98% ee reported for related compounds) .
Q. What mechanistic insights exist for reactions involving this compound?
- Photoredox Chemistry : Under blue LED light, the carbamate group participates in radical coupling reactions, enabling C–C bond formation (e.g., in NK1 antagonist synthesis) .
- Hydrogen Bonding : The diol moiety stabilizes transition states in asymmetric aldol reactions, as shown in computational studies .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
- Variable Temperature NMR : Resolve overlapping signals by cooling to –40°C .
- 2D Techniques : Use HSQC and HMBC to assign ambiguous carbons (e.g., distinguishing C1 and C3 in the diol group) .
Q. What computational methods predict the compound’s reactivity and stability?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites (e.g., carbamate carbonyl) .
- Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to assess hydrolytic stability .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
